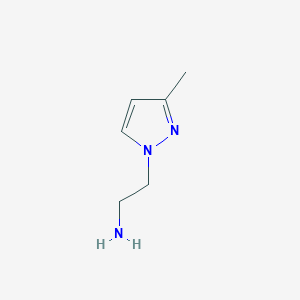

2-(3-Methyl-pyrazol-1-yl)-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRSLQAZFZWQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390107 | |

| Record name | 2-(3-Methyl-pyrazol-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62821-90-3 | |

| Record name | 3-Methyl-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62821-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-pyrazol-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(3-Methyl-pyrazol-1-yl)-ethylamine" chemical properties

An In-depth Technical Guide to 2-(3-Methyl-pyrazol-1-yl)-ethylamine: Synthesis, Properties, and Applications

Foreword: Navigating the Known and the Novel

This guide delves into the chemical properties and potential of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. It is important to note that direct, peer-reviewed experimental data for this specific molecule is not abundant in publicly accessible literature. Therefore, this document serves as a comprehensive technical guide built upon established principles of heterocyclic chemistry and authoritative data from closely related structural analogs. By synthesizing information on the synthesis of the 3-methylpyrazole core, N-alkylation reactions, and the well-documented properties of similar pyrazole-ethylamine derivatives, we provide a robust and scientifically grounded framework for researchers, scientists, and drug development professionals. This approach allows for informed decision-making in the laboratory, from proposing synthetic routes to anticipating the compound's reactivity and potential biological significance.

Core Molecular Architecture and Physicochemical Profile

This compound belongs to the family of N-substituted pyrazoles. Its structure features a five-membered aromatic pyrazole ring, substituted with a methyl group at the C3 position and an ethylamine chain at the N1 position. This arrangement makes it an isomer of the more commonly cited [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine. The primary amine functionality and the heterocyclic core are key determinants of its chemical behavior and potential as a pharmacophore.

Predicted Physicochemical Properties

The following table summarizes the core physicochemical properties of this compound. The molecular formula and weight are calculated from the structure, while other parameters are estimated based on data for analogous compounds like 2-pyrazol-1-yl-ethylamine and its isomers.[1]

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₁N₃ | Calculated |

| Molecular Weight | 125.17 g/mol | Calculated[1] |

| Appearance | Colorless to light yellow liquid/solid | Predicted by Analogy |

| Boiling Point | ~290 °C (Predicted) | By Analogy[2] |

| pKa (Amine) | ~9.2 (Predicted) | By Analogy[1] |

| logP (Partition Coeff.) | ~0.89 (Predicted) | By Analogy (XLogP3)[1] |

| InChI Key | PWGUGJCHHQGZGX-UHFFFAOYSA-N (Isomer) | By Analogy[1] |

| SMILES | CC1=CN=NN1CCN | Structure |

Strategic Synthesis Pathway

Stage 1: Knorr Pyrazole Synthesis of 3-Methylpyrazole

The most prevalent and efficient method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] For the synthesis of 3-methylpyrazole, the reaction of ethyl acetoacetate with hydrazine is the standard approach.[3][4][5]

The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[4][6][7]

Caption: Workflow for the Knorr synthesis of 3-methylpyrazole.

Stage 2: N-Alkylation to Yield this compound

With 3-methylpyrazole in hand, the ethylamine moiety is introduced via N-alkylation. This reaction is typically performed under basic conditions to deprotonate the pyrazole nitrogen, creating a nucleophile that can attack a suitable electrophile. To avoid side reactions with the amine, a protected form of 2-aminoethyl halide is used, such as N-(2-bromoethyl)phthalimide, followed by deprotection.

Caption: Proposed N-alkylation pathway to the target compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies derived from established procedures for analogous syntheses.[3][5]

Protocol: Synthesis of 3-Methyl-5-pyrazolone[4][9]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) dissolved in ethanol.

-

Reagent Addition: Slowly add hydrazine hydrate (1.2 eq) to the solution. The addition may be exothermic and should be controlled.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with continuous stirring.[3]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture in an ice bath to precipitate the product.

-

Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold diethyl ether, and recrystallize from a minimal amount of hot ethanol to yield pure 3-methyl-5-pyrazolone.[3]

Protocol: N-Alkylation and Deprotection (Proposed)

-

Alkylation Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-methylpyrazole (1.0 eq) in a suitable solvent such as DMF.

-

Base Addition: Add a base, for example, potassium carbonate (1.5 eq), to the solution and stir.

-

Electrophile Addition: Add N-(2-bromoethyl)phthalimide (1.1 eq) portion-wise to the mixture.

-

Reaction Conditions: Heat the reaction to 60-80°C and stir overnight. Monitor for the disappearance of the starting material by TLC.

-

Alkylation Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.

-

Deprotection: Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (3-5 eq) and reflux the mixture for 4-6 hours.

-

Final Work-up: Cool the reaction, filter off the phthalhydrazide precipitate, and concentrate the filtrate. Dissolve the residue in dilute HCl and wash with dichloromethane to remove any remaining impurities. Basify the aqueous layer with NaOH and extract the product with dichloromethane. Dry the organic layer and remove the solvent under vacuum to yield this compound.

Potential Applications and Biological Significance

While direct biological data for this compound is scarce, the broader class of pyrazole-ethylamine derivatives has demonstrated significant pharmacological potential. These compounds are recognized as important building blocks in medicinal chemistry.[8]

-

Histamine Receptor Ligands: Structural analogs show a notable affinity for histamine H₃ and H₄ receptors. The ethylamine chain is a key pharmacophore that mimics histamine, while the pyrazole ring can enhance metabolic stability compared to traditional imidazole-based drugs.[1]

-

Pharmaceutical Intermediates: Pyrazoles are core components in a wide range of pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.[4][5][9] The title compound serves as a valuable synthon for creating more complex molecules with potential therapeutic value.

-

Agricultural Chemistry: Certain pyrazole derivatives have been investigated for use as fungicides and other crop protection agents, suggesting a potential avenue for application.[1][10]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on the data for analogous compounds such as corrosive liquid amines and other pyrazole derivatives, the following precautions are strongly advised.[11][12][13][14][15]

-

Corrosivity: The compound is expected to be corrosive and can cause severe skin burns and eye damage.[12][13][14] Immediate and thorough rinsing is required upon contact.

-

Respiratory Irritation: Vapors or mists may cause respiratory irritation.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12] An eyewash station and safety shower should be readily accessible.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[13][14]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.[11][13]

References

- Google Patents. (n.d.). US5128480A - Preparation of 3-methylpyrazole.

- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

- ResearchGate. (n.d.). New synthesis of 3(5)-methylpyrazole.

- Journal of Medicinal Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

- ChemBK. (2024). Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-.

- ResearchGate. (n.d.). Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts.

- National Institutes of Health. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.

- Scientific Research Publishing. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities.

- Arkivoc. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.

- Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

- Semantic Scholar. (n.d.). Rishiram Prajuli.pmd.

- De Gruyter. (n.d.). The Reaction of β-Cyanoethylhydrazine with Diethyl Phenylthiocarbamoylmalonate.

- MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

- ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications.

- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.

- KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- ResearchGate. (n.d.). Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine.

Sources

- 1. [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (2191401-18-8) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.es [fishersci.es]

- 15. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% 1 g | Request for Quote [thermofisher.com]

"2-(3-Methyl-pyrazol-1-yl)-ethylamine" physical properties

An In-depth Technical Guide to the Physical Properties of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic amine, this compound. As a substituted pyrazole, this compound holds interest for researchers in medicinal chemistry and materials science as a versatile building block. This document synthesizes available data on its molecular characteristics, thermal properties, solubility, and spectroscopic profile. Furthermore, it outlines the standard experimental methodologies for determining these key physical parameters, offering both theoretical grounding and practical insights for laboratory professionals. The objective is to equip researchers, scientists, and drug development professionals with the foundational data necessary for the effective handling, characterization, and application of this compound.

Introduction and Molecular Structure

This compound belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. The pyrazole moiety is a common scaffold in numerous biologically active compounds and functional materials.[1] This specific molecule is characterized by a 3-methyl group on the pyrazole ring and an ethylamine substituent at the N1 position. This arrangement of functional groups—a basic primary amine and an aromatic heterocycle—dictates its chemical reactivity and physical behavior, making it a valuable synthon for creating more complex molecular architectures.

Chemical Structure:

Figure 1: 2D chemical structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and its closely related isomers. Direct experimental data for the title compound is sparse; therefore, data from isomers and predicted values are included for a comprehensive overview.

| Property | Value | Source / Notes |

| CAS Number | 54055-40-2 | For the isomer 2-(3-Methyl-1H-pyrazol-5-yl)ethan-1-amine[2] |

| Molecular Formula | C₆H₁₁N₃ | [2] |

| Molecular Weight | 125.17 g/mol | [2] |

| Physical Form | Solid / Liquid | Varies among isomers and related compounds[3][4] |

| Boiling Point | 218.2 ± 15.0 °C | Predicted for isomer 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine[5] |

| pKa | 9.44 ± 0.29 | Predicted for isomer 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine[5] |

| Solubility | Soluble in organic solvents | Inferred from related compounds[6] |

| Density | 1.12 ± 0.1 g/cm³ | Predicted for isomer 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine[5] |

Detailed Physical Properties and Characterization

Molecular Characteristics

-

Molecular Formula: C₆H₁₁N₃[2]

-

Molecular Weight: 125.17 g/mol [2]

-

Exact Mass: 125.0953 Da (calculated)

The fundamental molecular formula and weight are critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. The presence of three nitrogen atoms and an odd number of hydrogen atoms is consistent with the Nitrogen Rule in mass spectrometry.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that indicate the purity of a compound and the strength of its intermolecular forces. For this compound, the presence of a primary amine allows for hydrogen bonding, which is expected to result in a relatively high boiling point for its molecular weight.

A predicted boiling point for the related isomer, 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine, is approximately 218°C.[5] The physical state (solid or liquid) at room temperature can vary between closely related isomers. For example, (1-ethyl-3-methyl-1H-pyrazol-5-yl)methylamine is a liquid, while 2-pyrazol-1-yl-ethylamine is a solid.[3][4]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a standard procedure for assessing the purity of a solid crystalline compound. A sharp melting range (typically <1°C) indicates high purity.

-

Sample Preparation: A small amount of the dried, crystalline sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Causality: The slow heating rate near the melting point is crucial for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

Caption: Workflow for Melting Point Determination.

Acid-Base Properties: pKa

The ethylamine moiety confers basic properties to the molecule. The pKa of the conjugate acid (R-NH₃⁺) is a measure of the amine's basicity. A predicted pKa for a structural isomer is 9.44, which is typical for a primary alkylamine.[5] This value is critical for understanding the compound's ionization state at a given pH, which influences its solubility, reactivity, and biological interactions. The pyrazole ring itself has two nitrogen atoms; one is pyrrole-like and non-basic, while the other is pyridine-like and weakly basic (pKa of pyrazole itself is ~2.5).

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: A precise mass of the amine is dissolved in a known volume of deionized water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized. This can be found from the first derivative plot of the titration curve.

Causality: At the half-equivalence point, the concentrations of the free amine (B) and its conjugate acid (BH⁺) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([B]/[BH⁺])), when [B] = [BH⁺], the log term becomes zero, and thus pH = pKa.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrazole ring (a singlet around 2.2-2.4 ppm), two methylene groups of the ethyl chain (triplets or more complex multiplets), the pyrazole ring protons (doublets or singlets in the aromatic region, ~6.0-7.5 ppm), and a broad singlet for the amine (NH₂) protons which can exchange with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR would show six distinct signals corresponding to the six carbon atoms in the molecule: one methyl carbon, two methylene carbons, and three pyrazole ring carbons. The chemical shifts would be characteristic of their electronic environments.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching for alkyl and aromatic groups (~2850-3100 cm⁻¹), and C=N and C=C stretching from the pyrazole ring (~1500-1600 cm⁻¹).[7]

Safety and Handling

Amines, particularly those of lower molecular weight, can be corrosive and irritants. The related compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine is classified as corrosive and can cause severe skin burns and eye damage.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this class of compounds.

Conclusion

This compound is a heterocyclic amine with physical properties defined by its primary amine and substituted pyrazole functionalities. Its expected basicity, potential for hydrogen bonding, and characteristic spectroscopic signature make it a well-defined molecular building block. While comprehensive experimental data for this specific isomer is limited, this guide provides a robust framework based on data from closely related compounds and established analytical principles. The outlined experimental protocols offer a validated approach for researchers to determine its key physical properties in the laboratory, ensuring data integrity and safe handling.

References

A consolidated list of authoritative sources cited within this document.

- PubChem.3-Methylpyrazole | C4H6N2 | CID 15073.

- PubChem.3-Ethyl-1-methyl-1H-pyrazole | C6H10N2 | CID 12581083.

- Al-Said, S. A., et al.Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 2019. [Link]

- ChemBK.Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-.[Link]

- Gomaa, A. M., et al.Synthesis and Photochromic Properties of a New 1,3-Diazabicyclo[3.1.0]hex-3-ene Derivative Bearing a Pyrazole Moiety. Molecules, 2018. [Link]

- NIST.1H-Pyrazole, 3-methyl-. National Institute of Standards and Technology. [Link]

- CP Lab Safety.2-(3-methyl-1H-pyrazol-5-yl)ethanamine, 96% Purity, C6H11N3, 100 mg.[Link]

- CP Lab Safety.2-(3-Methyl-1H-pyrazol-1-yl)ethanamine, 95% Purity, C6H11N3, 1 gram.[Link]

- Der Pharma Chemica.

- Journal of Organic and Pharmaceutical Chemistry.

- ResearchGate.Synthesis and Characterization of Some New Pyrazole Compounds.[Link]

- MDPI.1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.[Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methylamine | 1006483-01-7 [sigmaaldrich.com]

- 4. 2-pyrazol-1-yl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% | Fisher Scientific [fishersci.ca]

"2-(3-Methyl-pyrazol-1-yl)-ethylamine" molecular structure

An In-Depth Technical Guide to 2-(3-Methyl-pyrazol-1-yl)-ethylamine: Structure, Synthesis, and Therapeutic Potential

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical nature allow it to serve as the core for a multitude of therapeutic agents across diverse disease areas, including oncology, inflammation, and infectious diseases.[3][4][5] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and several kinase inhibitors like Ibrutinib and Ruxolitinib (anti-cancer) feature this essential moiety, underscoring its translational value in drug discovery.[1][2]

This guide focuses on a specific, yet representative, member of this class: This compound . This molecule uniquely combines the proven pyrazole core with an ethylamine side chain, a common pharmacophore that can mimic endogenous ligands like histamine or serve as a versatile linker for further functionalization.[6] As a Senior Application Scientist, this document provides an in-depth exploration of its molecular architecture, outlines a robust synthetic strategy with detailed experimental protocols, and discusses its potential applications, grounded in the established biological activities of related pyrazole derivatives.

PART 1: Molecular Architecture and Physicochemical Properties

The molecular structure of this compound consists of a 3-methylpyrazole ring N-substituted at the 1-position with an ethylamine chain. The tautomeric nature of the pyrazole ring means that without substitution on the second nitrogen, 3-methylpyrazole and 5-methylpyrazole can be considered equivalent.[7] For the purpose of N-alkylation, the reaction typically occurs at the N1 position, leading to the defined regioisomer.

The primary amine group (pKa ≈ 9-10) will be protonated at physiological pH, allowing for ionic interactions with biological targets, while the pyrazole ring offers opportunities for hydrogen bonding and hydrophobic interactions.

Data Presentation: Physicochemical Properties

| Property | Value (Estimated/Calculated) | Source/Method |

| Molecular Formula | C₆H₁₁N₃ | - |

| Molecular Weight | 125.17 g/mol | PubChem[8] |

| IUPAC Name | 2-(3-methyl-1H-pyrazol-1-yl)ethan-1-amine | IUPAC Nomenclature |

| CAS Number | Not explicitly available; 101395-72-6 for 2-(5-methyl-pyrazol-1-yl)-ethylamine | PubChem[8] |

| pKa (Amine) | ~9.2 | MarvinSketch Calculation[6] |

| pKa (Pyrazole N-H) | ~3.1 | MarvinSketch Calculation[6] |

| Calculated logP | 0.89 (for 5-methyl isomer) | XLogP3[6] |

| Appearance | Likely a solid or oil at room temperature | General Observation |

PART 2: Synthesis and Characterization

Synthetic Strategy: A Fused N-Alkylation and Gabriel Synthesis Approach

While numerous methods exist for synthesizing N-substituted pyrazoles, a highly reliable and controlled strategy for producing primary amines involves a combination of direct N-alkylation of the pyrazole heterocycle followed by a Gabriel synthesis-based deprotection.[9][10] The Gabriel synthesis is a classic and robust method that transforms primary alkyl halides into primary amines, using a phthalimide group to prevent the common issue of over-alkylation that plagues direct amination with ammonia.[11][12][13]

This proposed two-step protocol offers high yields and purity by ensuring selective mono-alkylation and providing a clean method for liberating the final primary amine.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride (2191401-18-8) for sale [vulcanchem.com]

- 7. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(5-Methyl-pyrazol-1-yl)-ethylamine | C6H11N3 | CID 3157298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | Semantic Scholar [semanticscholar.org]

- 11. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine: Synthesis, Properties, and Applications in Drug Discovery

A Note on Chemical Identification: Initial inquiries for "2-(3-Methyl-pyrazol-1-yl)-ethylamine" did not yield a specific, registered CAS number, suggesting it is a less common isomer. To ensure scientific accuracy and provide verifiable data, this guide will focus on the closely related and well-documented regioisomer, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine (CAS: 62821-88-9) . The structural difference is the presence of an additional methyl group on the pyrazole ring, which provides a solid foundation for a detailed technical discussion.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide range of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3] The ethylamine substituent introduces a basic side chain, which can be crucial for modulating pharmacokinetic properties such as solubility and for forming key interactions with biological targets. This guide provides a comprehensive overview of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, a valuable building block for the synthesis of novel therapeutic agents.[4][5]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical compound in a research setting.

Physicochemical Data

The key physicochemical properties of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine are summarized in the table below. These properties are essential for designing synthetic routes, purification procedures, and formulation strategies.

| Property | Value | Source |

| CAS Number | 62821-88-9 | [6][7] |

| Molecular Formula | C₇H₁₃N₃ | [4] |

| Molecular Weight | 139.20 g/mol | [4] |

| Appearance | Pale-yellow to Yellow-brown Liquid | |

| Purity | ≥ 95% (NMR) | [4] |

| Storage Temperature | 2-8 °C | |

| InChI Key | FXLOXQBWUPCCDL-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=NN1CCN)C | [8] |

Safety and Handling

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine is classified as a corrosive substance and requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.[9]

Hazard Identification:

-

Acute Toxicity (Oral): Harmful if swallowed (Category 4).[6]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage (Category 1B).[6][9]

-

Serious Eye Damage/Irritation: Causes serious eye damage (Category 1).[6][9]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and, if necessary, an apron and boots.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6][9]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.[9]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

Storage and Disposal:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep locked up. Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Synthesis and Reaction Mechanisms

The synthesis of N-substituted pyrazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, a plausible synthetic route would involve the reaction of 2-hydrazinylethan-1-amine with acetylacetone (2,4-pentanedione).

General Synthetic Approach: Knorr Pyrazole Synthesis

A widely used method for the synthesis of pyrazoles is the Knorr synthesis and its variations. This typically involves the reaction of a β-diketone with a hydrazine derivative.

A modern approach for the direct preparation of N-substituted pyrazoles utilizes a primary amine as the nitrogen source in a one-pot, multi-component reaction.[10][11] This method avoids the often-difficult handling of substituted hydrazines. The general workflow is depicted below:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 62821-88-9|2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine|BLD Pharm [bldpharm.com]

- 8. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 9. fishersci.com [fishersci.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Foreword: The Strategic Importance of Pyrazole-Containing Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, renowned for its versatile biological activities.[1] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The title compound, 2-(3-Methyl-pyrazol-1-yl)-ethylamine, represents a valuable building block in the synthesis of more complex molecules, leveraging the pyrazole core for potential therapeutic applications. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, designed for researchers, scientists, and professionals in drug development. Our focus is on elucidating the causal relationships behind experimental choices, ensuring scientific integrity, and providing a self-validating protocol grounded in authoritative references.

Deconstructing the Synthetic Challenge: A Two-Step Approach

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy involves the initial N-alkylation of the readily available 3-methylpyrazole, followed by a deprotection step to unveil the desired primary amine. This pathway is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual transformations.

The chosen synthetic route is as follows:

-

Step 1: N-Alkylation of 3-Methylpyrazole with an Electrophile Containing a Protected Amine. This is the key step for constructing the carbon skeleton of the target molecule. The regioselectivity of this reaction is a critical consideration, as unsymmetrical pyrazoles can potentially yield two different N-alkylated isomers.

-

Step 2: Deprotection of the Amine Functionality. This final step liberates the primary ethylamine group, yielding the target compound. The choice of the protecting group and the deprotection method is crucial to ensure a clean and efficient conversion without compromising the pyrazole ring.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the proposed synthesis:

Caption: A schematic overview of the two-step synthesis of this compound.

Part 1: The Core Directive - A Detailed Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear instructions and justifications for each step.

Step 1: Synthesis of N-(2-(3-Methylpyrazol-1-yl)ethyl)phthalimide

The initial step focuses on the N-alkylation of 3-methylpyrazole. To introduce the ethylamine moiety in a protected form, N-(2-bromoethyl)phthalimide is employed as the alkylating agent. The phthalimide group serves as an excellent protecting group for the primary amine, being stable to a wide range of reaction conditions and allowing for clean deprotection in the subsequent step.[1]

The regioselectivity of the N-alkylation of 3-methylpyrazole is a key consideration. Alkylation can occur at either the N1 or N2 position of the pyrazole ring. However, for 3-methylpyrazole, alkylation is generally favored at the less sterically hindered N1 position, particularly when using a potassium carbonate base in a polar aprotic solvent like DMF or DMSO.[2]

Experimental Protocol:

-

Reaction Setup: To a solution of 3-methylpyrazole (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Activation: Stir the mixture at room temperature for 30 minutes to ensure the deprotonation of the pyrazole nitrogen, forming the nucleophilic pyrazolide anion.

-

Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 equivalents) to the suspension.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford N-(2-(3-methylpyrazol-1-yl)ethyl)phthalimide.

| Parameter | Value | Rationale |

| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[2] |

| Base | K₂CO₃ | A moderately strong base sufficient to deprotonate the pyrazole, minimizing side reactions.[2] |

| Temperature | 80 °C | Provides sufficient energy to overcome the activation barrier of the reaction without causing decomposition. |

| Protecting Group | Phthalimide | Stable under the alkylation conditions and allows for efficient deprotection.[1] |

Step 2: Synthesis of this compound

The final step involves the deprotection of the phthalimide group to yield the target primary amine. The most common and effective method for this transformation is the Ing-Manske procedure, which utilizes hydrazine.[3][4] Hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate that can be easily removed by filtration, simplifying the purification of the desired amine.[3]

Experimental Protocol:

-

Reaction Setup: Dissolve the N-(2-(3-methylpyrazol-1-yl)ethyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.

-

Deprotection: Add hydrazine monohydrate (2.0 equivalents) to the solution.

-

Reaction: Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to protonate the liberated amine and ensure complete precipitation of phthalhydrazide.

-

Filtration: Filter the mixture to remove the phthalhydrazide precipitate.

-

Isolation: Make the filtrate basic with a sodium hydroxide (NaOH) solution to deprotonate the amine salt.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield this compound.

| Parameter | Value | Rationale |

| Reagent | Hydrazine Monohydrate | A strong nucleophile that efficiently cleaves the phthalimide group.[1][3] |

| Solvent | Ethanol | Effectively dissolves the starting material and allows for easy precipitation of the phthalhydrazide byproduct.[3] |

| Acidification | HCl | Protonates the product amine, increasing its solubility in the aqueous phase and aiding in the removal of the byproduct. |

| Basification | NaOH | Neutralizes the amine salt to yield the free amine for extraction. |

Part 2: Scientific Integrity & Logic - Validation and Characterization

The trustworthiness of any synthetic protocol relies on the robust characterization of its products. This section provides expected analytical data for the final product, this compound, based on established spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methyl group, and the two methylene groups of the ethylamine side chain. The chemical shifts and coupling patterns will confirm the connectivity of the atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, providing definitive confirmation of its identity.

Part 3: Visualization & Formatting - A Workflow for Success

To ensure clarity and reproducibility, the experimental workflow is summarized in the following diagram:

Caption: A step-by-step experimental workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide offers a robust and reliable method for the preparation of this compound. By leveraging a protected amine strategy, this two-step approach provides a clear and efficient route to this valuable building block. The provided protocols, grounded in established chemical principles and supported by authoritative references, are designed to be readily implemented in a research or development setting. Further optimization of reaction conditions, such as temperature and reaction time, may lead to improved yields and reduced reaction times. The continued exploration of pyrazole-containing scaffolds holds significant promise for the discovery of novel therapeutic agents.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Štefane, B., & Požgan, F. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133.

- chemeurope.com. (n.d.). Hydrazine#Deprotection_of_phthalimides.

Sources

Spectroscopic Characterization of 2-(3-Methyl-pyrazol-1-yl)-ethylamine: A Technical Guide

Foreword: Navigating the Spectroscopic Landscape for Novel Pyrazole Derivatives

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse pharmacological activities. This guide focuses on a specific member of this family, 2-(3-Methyl-pyrazol-1-yl)-ethylamine, providing a comprehensive technical overview of its spectroscopic characterization.

It is important to note that as of the writing of this guide, detailed, publicly available experimental spectroscopic data for this compound is limited. Therefore, this document serves as both a practical guide for acquiring and interpreting the necessary data, and a predictive analysis of the expected spectroscopic features based on the compound's molecular structure and established principles of spectroscopic techniques. For researchers synthesizing or working with this compound, the following sections will provide a robust framework for its structural verification and characterization.

Molecular Structure and its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a unique combination of a substituted pyrazole ring and a flexible ethylamine side chain. This structure dictates the expected spectroscopic signatures.

Figure 1: Chemical structure of this compound with key atoms labeled for spectroscopic assignment.

The key structural features that will be interrogated by various spectroscopic methods are:

-

The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The substitution pattern (a methyl group at C3) will influence the electronic environment and, consequently, the chemical shifts of the ring protons and carbons.

-

The Ethylamine Side Chain: A flexible chain that will exhibit characteristic signals in both NMR and IR spectroscopy. The free rotation around the C-C and C-N bonds will be a factor in the observed spectra.

-

The Primary Amine Group: This functional group will have distinct IR absorption bands and its protons may be exchangeable in protic solvents, a phenomenon observable in ¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms in this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.4 | d | 1H | H5 (pyrazole) | Expected to be the most downfield of the pyrazole protons due to its proximity to the electronegative nitrogen atom N1. |

| ~5.9-6.1 | d | 1H | H4 (pyrazole) | Expected to be upfield of H5, coupled to H5. |

| ~4.1-4.3 | t | 2H | Cα-H₂ | Methylene group attached to the pyrazole nitrogen, deshielded by the aromatic ring and the nitrogen atom. |

| ~3.0-3.2 | t | 2H | Cβ-H₂ | Methylene group adjacent to the amine, deshielded by the nitrogen. |

| ~2.2-2.4 | s | 3H | C3-CH₃ | Methyl group attached to the pyrazole ring. |

| ~1.5-2.0 | br s | 2H | -NH₂ | Chemical shift can be variable and the peak may be broad due to quadrupole effects and exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms and their hybridization state.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148-152 | C3 (pyrazole) | Carbon bearing the methyl group, downfield due to attachment to nitrogen. |

| ~138-142 | C5 (pyrazole) | Deshielded carbon adjacent to two nitrogen atoms. |

| ~104-108 | C4 (pyrazole) | Upfield aromatic carbon. |

| ~50-55 | Cα | Methylene carbon attached to the pyrazole nitrogen. |

| ~40-45 | Cβ | Methylene carbon attached to the primary amine. |

| ~12-15 | C3-CH₃ | Methyl carbon. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS. Transfer the solution to an NMR tube.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for both ¹H and ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Rationale for Experimental Choices:

-

Solvent: CDCl₃ is a common, relatively non-polar solvent that is unlikely to interact strongly with the analyte.

-

Field Strength: A higher field strength (e.g., 400 MHz) provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment.

-

TMS: As an inert and volatile compound with a single sharp resonance, TMS is the universally accepted internal standard for NMR.[1]

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₆H₁₁N₃), the expected monoisotopic mass is approximately 125.0953 g/mol .

-

Molecular Ion Peak (M⁺): An intense peak is expected at m/z = 125.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Loss of the ethylamine side chain adjacent to the pyrazole ring is a likely fragmentation pathway.

-

Loss of NH₂: A peak corresponding to the loss of an amino radical (M-16) might be observed.

-

Ring Fragmentation: The pyrazole ring itself may undergo characteristic fragmentation.

-

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and obtain the fragmentation pattern.

Instrumentation:

-

A mass spectrometer with an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion and Ionization: Infuse the sample solution into the ESI source at a low flow rate. The ESI source will generate gas-phase ions.

-

Mass Analysis: The ions are then transferred to the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Rationale for Experimental Choices:

-

ESI: Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like amines, often producing a prominent molecular ion peak with minimal fragmentation.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 (two bands) | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic (pyrazole) |

| 2960-2850 | C-H stretch | Aliphatic (ethyl, methyl) |

| 1650-1580 | N-H bend | Primary Amine (-NH₂) |

| 1550-1450 | C=C and C=N stretch | Pyrazole Ring |

| 1250-1020 | C-N stretch | Amine |

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups.

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Procedure (for a solid sample using Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Rationale for Experimental Choices:

-

FTIR-ATR: This is a common and convenient method for obtaining IR spectra of solid samples with minimal sample preparation.[3]

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound requires a synergistic approach, integrating data from NMR, MS, and IR spectroscopy. While this guide provides a predictive framework, the acquisition of actual experimental data is essential for definitive structural confirmation. The protocols and interpretive guidance provided herein are designed to empower researchers in the successful and rigorous characterization of this and other novel pyrazole derivatives, ensuring the scientific integrity of their work in the pursuit of new therapeutic agents.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Introduction

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Pyrazole derivatives, in particular, are of significant interest due to their wide range of biological and pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of a key pyrazole derivative, 2-(3-Methyl-pyrazol-1-yl)-ethylamine.

Our focus will be on the causality behind experimental choices and the interpretation of spectral data, providing a framework for the confident structural verification of this and related compounds. The protocols and data presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines a substituted pyrazole ring with a flexible ethylamine side chain. This combination of aromatic and aliphatic features gives rise to a distinct spectroscopic fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution.[2] For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Spectroscopy

A detailed methodology is crucial for acquiring high-quality, reproducible NMR data.[2]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within an NMR tube.

-

Add a small quantity of tetramethylsilane (TMS) to serve as an internal standard, setting the chemical shift reference to δ 0.00 ppm.[2]

-

-

¹H NMR Spectroscopy Acquisition:

-

Utilize a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

-

Typical acquisition parameters include a spectral width of 0-12 ppm, a 45° pulse angle, and a relaxation delay of 1-2 seconds.[2]

-

-

¹³C NMR Spectroscopy Acquisition:

-

Acquire the spectrum on the same instrument, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon environment.

-

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrazole-H5 | ~7.3 | d | ~2.2 | 1H |

| Pyrazole-H4 | ~5.9 | d | ~2.2 | 1H |

| N-CH₂ (ethyl) | ~4.1 | t | ~6.0 | 2H |

| C-CH₂ (ethyl) | ~3.0 | t | ~6.0 | 2H |

| Pyrazole-CH₃ | ~2.2 | s | - | 3H |

| NH₂ | ~1.5 (variable) | s (broad) | - | 2H |

Rationale for Assignments:

-

Pyrazole Protons: The protons on the pyrazole ring (H4 and H5) are in the aromatic region, with H5 being slightly downfield due to its proximity to the two nitrogen atoms. The characteristic doublet splitting pattern arises from their coupling to each other.

-

Ethylamine Chain: The methylene group attached to the pyrazole nitrogen (N-CH₂) is significantly deshielded and appears further downfield than the methylene group adjacent to the amine (C-CH₂). Both will appear as triplets due to coupling with each other.

-

Methyl Group: The methyl group on the pyrazole ring is attached to an sp² hybridized carbon and will appear as a singlet in the upfield region.

-

Amine Protons: The chemical shift of the amine protons is highly variable and depends on solvent and concentration. They often appear as a broad singlet and may exchange with deuterium in solvents like D₂O.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrazole-C3 | ~148 |

| Pyrazole-C5 | ~138 |

| Pyrazole-C4 | ~105 |

| N-CH₂ (ethyl) | ~50 |

| C-CH₂ (ethyl) | ~40 |

| Pyrazole-CH₃ | ~13 |

Rationale for Assignments:

-

Pyrazole Carbons: The carbon atoms within the pyrazole ring exhibit distinct chemical shifts. C3, being substituted with the methyl group and adjacent to a nitrogen, is the most downfield. C5 is also significantly downfield, while C4 is the most upfield of the ring carbons.

-

Ethylamine and Methyl Carbons: The carbons of the ethylamine side chain and the methyl group are in the aliphatic region of the spectrum, with their chemical shifts influenced by the electronegativity of the adjacent nitrogen atoms.[3]

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elemental composition.[2]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.

-

Analysis: A time-of-flight (TOF) or quadrupole analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectrum Data Interpretation

The molecular formula for this compound is C₆H₁₁N₃, with a molecular weight of 125.18 g/mol .

| m/z Value | Proposed Fragment | Significance |

| 125 | [M]⁺ | Molecular Ion |

| 96 | [M - CH₂NH]⁺ | Loss of the ethylamine radical |

| 82 | [C₄H₆N₂]⁺ | 3-Methylpyrazole cation |

| 44 | [CH₂NH₂]⁺ | Ethylamine fragment |

Rationale for Fragmentation:

The fragmentation of this compound under EI conditions is expected to follow predictable pathways for amines and pyrazole-containing compounds.[4][5]

-

Molecular Ion Peak: A distinct molecular ion peak at m/z 125 should be observable. As the molecule contains an odd number of nitrogen atoms, its molecular weight is an odd number, consistent with the Nitrogen Rule.[4]

-

Alpha-Cleavage: The most common fragmentation pathway for amines is alpha-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a CH₂NH₂ radical, leading to a fragment at m/z 96.

-

Cleavage of the N-C Bond: Cleavage of the bond between the pyrazole nitrogen and the ethylamine side chain would lead to the formation of a stable 3-methylpyrazole cation at m/z 82 and an ethylamine fragment.[6] The fragment at m/z 44, corresponding to [CH₂NH₂]⁺, is also a likely and significant peak.

Visualizing the Workflow and Fragmentation

To better illustrate the processes described, the following diagrams outline the experimental workflow and the proposed mass spectrometry fragmentation pathway.

Caption: Experimental workflow for pyrazole characterization.

Caption: Proposed MS fragmentation pathway.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of ¹H NMR, ¹³C NMR, and mass spectrometry. By understanding the principles behind the expected chemical shifts and fragmentation patterns, researchers can effectively interpret the resulting data to confirm the synthesis of the target compound. The methodologies and predictive data presented in this guide serve as a robust framework for the analysis of this and structurally related pyrazole derivatives, ensuring a high degree of scientific rigor in research and development endeavors.

References

- A Researcher's Guide to the Spectroscopic Characterization of Synthesized Pyrazoles - Benchchem.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.

- Spectral data for compounds. | Download Table - ResearchGate.

- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav.

- Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine - ResearchGate.

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% - Thermo Fisher Scientific.

- 2-pyrazol-1-yl-ethylamine | Sigma-Aldrich.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI.

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% | Fisher Scientific.

- Synthesis and characterization of novel pyrazolone derivatives.

- 2-pyrazol-1-yl-ethylamine AldrichCPR - Sigma-Aldrich.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.

- (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3 - ResearchGate.

- Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd.

- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles.

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% - Chemistree.

- 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem.

- Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)- - ChemBK.

- 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.

- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-ethylamine AldrichCPR | Sigma-Aldrich.

- 1006468-98-9|2-(3-Phenyl-pyrazol-1-yl)-ethylamine - BLDpharm.

- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... - ResearchGate.

- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI.

- 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes.

- {1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine - PubChem.

- 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. - ResearchGate.

- Pyrazole(288-13-1) 13C NMR spectrum - ChemicalBook.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(3-Methyl-pyrazol-1-yl)-ethylamine" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Methyl-pyrazol-1-yl)-ethylamine

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1][2][3] Pyrazole-containing drugs have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[4] The unique physicochemical properties of the pyrazole core can contribute to favorable pharmacokinetic profiles, such as improved water solubility and metabolic stability, when compared to other aromatic systems.[2] This guide provides a comprehensive overview of the critical physicochemical properties of this compound, focusing on its solubility and stability, which are paramount considerations in the drug development process.

The structure of this compound, featuring a basic ethylamine side chain attached to the pyrazole ring, suggests specific chemical behaviors that will be explored herein. Understanding these properties is essential for formulation development, analytical method design, and predicting the compound's in vivo behavior.

I. Physicochemical and Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The structure of this compound, with a pKa influenced by the basic ethylamine group, suggests a pH-dependent aqueous solubility. The pyrazole ring itself is aromatic and possesses a weak basic character.[1][2]

Predicted Solubility Characteristics

-

Aqueous Solubility: The presence of the primary amine on the ethyl side chain (pKa estimated to be around 9-10) makes the molecule's solubility highly dependent on pH. In acidic environments (pH < 7), the amine group will be protonated, forming a salt and significantly increasing its solubility in aqueous media. At higher pH values, the free base will predominate, likely leading to reduced aqueous solubility.

-

Organic Solvent Solubility: The molecule is expected to exhibit solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF), and potentially limited solubility in non-polar solvents.[5]

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical testing. The following protocol outlines a standard equilibrium solubility shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound

-

Solvents: Deionized water (pH 3, 5, 7.4, 9), Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

-

HPLC-grade acetonitrile and water

-

Formic acid (for mobile phase)

-

Vials, orbital shaker, centrifuge, HPLC-UV system

Methodology:

-

Preparation: Prepare buffered aqueous solutions at the target pH values.

-

Execution:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to permit the settling of undissolved solids.

-

-

Sample Analysis:

-

Centrifuge the samples to pellet any remaining solid.

-

Carefully withdraw an aliquot from the supernatant and dilute it with an appropriate solvent system (e.g., 50:50 acetonitrile:water).

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Data Presentation: Expected Solubility Profile

The following table summarizes the anticipated solubility data for this compound.

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) |

| Aqueous Buffer (pH 3.0) | 25 | > 50 (Freely Soluble) |

| Aqueous Buffer (pH 7.4) | 25 | 5 - 15 (Soluble) |

| Aqueous Buffer (pH 9.0) | 25 | < 1 (Slightly Soluble) |

| Ethanol | 25 | > 30 (Soluble) |

| Propylene Glycol | 25 | > 30 (Soluble) |

| PEG 400 | 25 | > 50 (Freely Soluble) |

II. Stability Assessment

Evaluating the chemical stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are employed to identify potential degradation pathways and products, which helps in the development of stability-indicating analytical methods. The pyrazole ring is generally stable and resistant to oxidizing and reducing agents, though it can be catalytically hydrogenated.[1] The ethylamine side chain may be more susceptible to certain degradation pathways.

Experimental Workflow for Stability Assessment

The following diagram illustrates a comprehensive workflow for assessing the stability of this compound.

Caption: Workflow for Forced Degradation and Stability Assessment.

Detailed Protocols for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

-

Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

-

For each condition, mix the stock solution with the stressor in a vial. Include a control sample (compound in the solvent without the stressor) for each condition.

-

Expose the samples to the specified conditions for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute for analysis.

-

Analyze by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Specific Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation:

-

Solution: Incubate the stock solution at 80°C.

-

Solid State: Store the solid compound in an oven at 80°C.

-

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Anticipated Stability Profile

-

Hydrolytic Stability: The pyrazole ring is generally stable to hydrolysis. The ethylamine side chain is also expected to be stable under mild acidic and basic conditions. Degradation, if any, would likely occur under more forcing conditions.

-

Oxidative Stability: While the pyrazole ring is resistant to oxidation, the primary amine of the ethylamine side chain could be susceptible to oxidation, potentially forming corresponding oximes or other related products.

-

Thermal and Photostability: Pyrazole derivatives are typically thermally stable.[1] Photostability would need to be determined experimentally, as aromatic systems can be susceptible to photolytic degradation.

III. Analytical Methodologies

A validated, stability-indicating analytical method is essential for both solubility and stability studies.

Recommended Method: Reverse-Phase HPLC with UV and MS Detection

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient can be optimized to achieve good separation between the parent peak and any degradation products.

-

Detection:

-

UV/DAD: For quantification and peak purity analysis. The pyrazole ring provides a chromophore for UV detection.

-

Mass Spectrometry (MS): For identification of degradation products by determining their mass-to-charge ratio and fragmentation patterns.[6]

-

Conclusion

This compound is a compound with physicochemical properties that are critical to its potential development as a pharmaceutical agent. Its solubility is predicted to be pH-dependent, with higher solubility in acidic conditions due to the basic ethylamine moiety. The pyrazole core imparts a degree of stability, although forced degradation studies are necessary to fully elucidate its degradation pathways, particularly concerning potential oxidation of the side chain. The protocols and insights provided in this guide offer a robust framework for researchers to systematically evaluate the solubility and stability of this and related pyrazole derivatives, facilitating informed decisions in the drug development pipeline.

References

- ResearchGate. Physico-chemical properties of the designed pyrazole derivatives.

- International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Journal of Drug Delivery and Therapeutics. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.